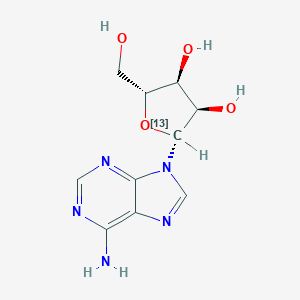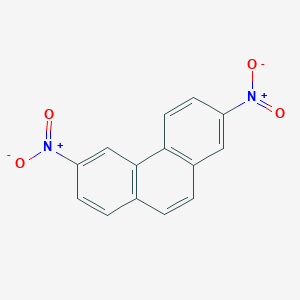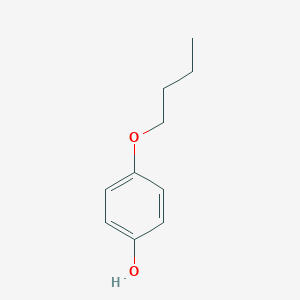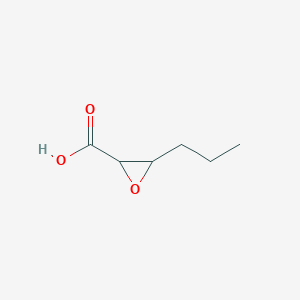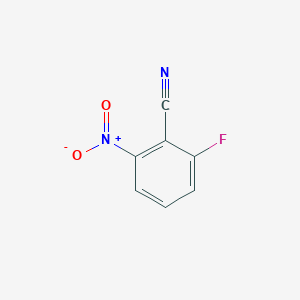![molecular formula C8H15N B117820 Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI) CAS No. 156473-11-9](/img/structure/B117820.png)
Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI) is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a bicyclic amine that contains a seven-membered ring, and it has been found to have interesting pharmacological properties. In
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) is not fully understood, but it is believed to involve the inhibition of certain enzymes. This compound has been found to be a potent inhibitor of monoamine oxidase, which is an enzyme that is involved in the breakdown of neurotransmitters in the brain. By inhibiting this enzyme, Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) may be able to increase the levels of neurotransmitters in the brain, which could have therapeutic benefits.
Biochemische Und Physiologische Effekte
Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) has been found to have a variety of biochemical and physiological effects. This compound has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It has also been found to have antioxidant and anti-inflammatory properties, which could be beneficial for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) in lab experiments is that it is relatively easy to synthesize and purify. This compound also has a high yield, which makes it cost-effective to produce. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI). One area of research could be focused on understanding the compound's mechanism of action in more detail. This could involve using advanced imaging techniques to visualize the compound's interactions with enzymes and other molecules. Another area of research could be focused on developing new derivatives of this compound that have improved pharmacological properties. This could involve modifying the structure of the compound to increase its potency or reduce its toxicity. Finally, future research could be focused on testing the compound in animal models to determine its efficacy in treating specific diseases.
Synthesemethoden
The synthesis of Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) involves the reaction of 1,3-cyclohexadiene with methylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate imine, which is then reduced to the amine. The yield of this reaction is typically high, and the compound can be purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been found to have interesting pharmacological properties, including its ability to act as a potent inhibitor of certain enzymes. It has also been found to have potential as a treatment for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
156473-11-9 |
|---|---|
Produktname |
Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI) |
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
(1R,2S,4S)-1-methylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C8H15N/c1-8-3-2-6(5-8)4-7(8)9/h6-7H,2-5,9H2,1H3/t6-,7+,8-/m1/s1 |
InChI-Schlüssel |
AULUBMWNGZONOY-GJMOJQLCSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H](C1)C[C@@H]2N |
SMILES |
CC12CCC(C1)CC2N |
Kanonische SMILES |
CC12CCC(C1)CC2N |
Synonyme |
Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



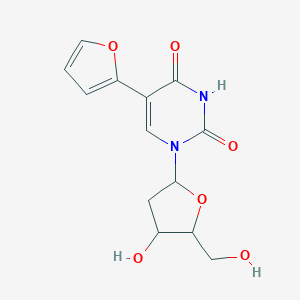
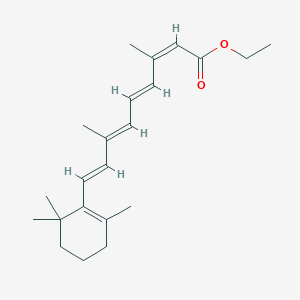
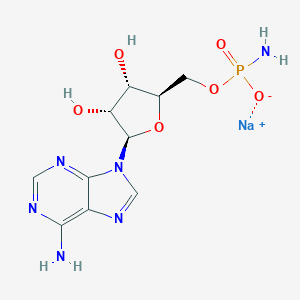
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
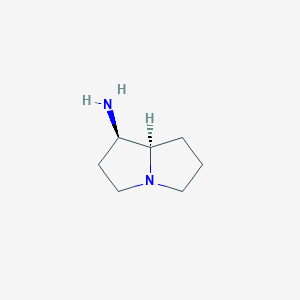
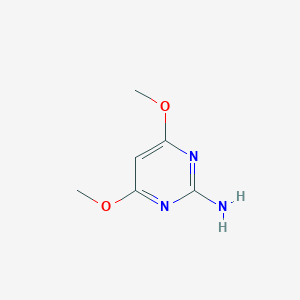
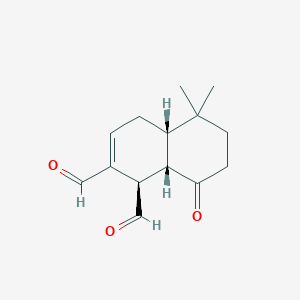
![1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B117764.png)
![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)
